molecular formula C12H17NO3S B15102713 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B15102713
M. Wt: 255.34 g/mol
InChI Key: UILSQYPDTMFHGA-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound supplied for research and development purposes. This solid is characterized by its tetrahydrothiophene-1,1-dioxide core structure, a scaffold recognized in medicinal chemistry research. Compounds within this structural class have been investigated for their potential to activate the Antioxidant Response Element (ARE) pathway through the transcription factor NRF2, a key regulator of cellular protection against oxidative stress and inflammation . The (4-methylbenzyl)amino substituent at the 4-position is a key feature for researcher exploration of structure-activity relationships. This product is intended for use in non-clinical, in vitro laboratory studies only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and conduct their own rigorous analytical characterization to confirm identity and purity prior to use. The biological activity and physicochemical properties of this specific analog are research objectives to be determined by the investigator.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-[(4-methylphenyl)methylamino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C12H17NO3S/c1-9-2-4-10(5-3-9)6-13-11-7-17(15,16)8-12(11)14/h2-5,11-14H,6-8H2,1H3

InChI Key

UILSQYPDTMFHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of thiophene-3-ol with 4-methylbenzylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Mannich-Type Cyclization Reactions

This compound participates in Mannich-type reactions with formaldehyde (HCHO) and primary amines to form polycyclic thieno[2,3-d]pyrimidine derivatives. The reaction proceeds via a double cyclization mechanism under metal-free conditions :

Mechanism Steps :

  • Nucleophilic attack : The amino group attacks the electrophilic carbon of HCHO.

  • Proton transfer : Facilitates imine formation.

  • Cyclization : Intramolecular attack by the thiophene sulfur or hydroxyl oxygen forms the fused pyrimidine ring.

Optimized Reaction Conditions :

EntrySolventAmine EquivTemperatureYield (%)
1EtOH1.05Reflux69
2DMF1.05Reflux44
3MeOH1.05Reflux63

Key findings: Ethanol maximizes yield (69%), while DMF reduces efficiency due to side reactions . Excess HCHO (10-fold) ensures complete conversion.

Nucleophilic Substitution at the Sulfone Group

The sulfone moiety enables nucleophilic substitution (S<sub>N</sub>2) reactions. Quantum chemical calculations (r<sup>2</sup>SCAN-3c level) reveal stereochemical preferences :

  • Activation energy : 27.9 kJ/mol for S,S-diastereomers vs. 298.8 kJ/mol for R,S-isomers due to steric hindrance from the benzyl group.

  • Preferred pathway : Intramolecular S<sub>N</sub>2 substitution proceeds efficiently only in S,S or R,R configurations.

Base-Catalyzed Condensation Reactions

Under alkaline conditions (KOH/EtOH), the amino group reacts with carbonyl electrophiles. For example:

Reaction with α-thiocyanatoacetophenone :

  • Michael addition : Forms a thioamide intermediate.

  • Cyclization : Intramolecular nucleophilic attack generates the dihydrothiophene core .

Yield : 38–40% after recrystallization (EtOH/acetone).

Functional Group Transformations

  • Amino group alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

  • Hydroxyl group acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Limitation: The sulfone group is redox-inert under standard conditions, precluding further oxidation.

Comparative Reactivity of Structural Analogues

CompoundReactivity Difference vs. Target Compound
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxideReduced steric bulk increases S<sub>N</sub>2 rates by 15–20% .
Methyl 4-amino thiophene-3-carboxylateCarboxylate group enables ester hydrolysis (pH-dependent) .

Computational Insights

DFT studies (r<sup>2</sup>SCAN-3c) highlight:

  • Transition state stabilization : Hydrogen bonding between the hydroxyl group and solvent (EtOH) lowers activation energy by 12–18 kJ/mol .

  • Stereoelectronic effects : The methylbenzyl group directs nucleophiles to the para-position via conjugation.

Scientific Research Applications

4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Molecular Properties

The tetrahydrothiophene-3-ol 1,1-dioxide core is common among analogs, with variations arising from substituents at the 4-position. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number
Tetrahydrothiophene-3-ol 1,1-dioxide (base) C₄H₈O₃S 136.18 None 13031-76-0
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide C₆H₁₃NO₄S 195.24 2-Hydroxyethylamino 302581-36-8
4-(Piperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide C₉H₁₇NO₃S 219.30 Piperidinyl N/A
4-(Isobutylamino)-3-[(4-chlorophenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide C₁₄H₂₀ClNO₄S₂ 365.89 Isobutylamino and 4-chlorophenylsulfonyl N/A

Key Observations :

  • Polar groups like 2-hydroxyethylamino enhance solubility in aqueous systems, as seen in the C₆H₁₃NO₄S analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the tetrahydrothiophene-1,1-dioxide core via nucleophilic substitution or reductive amination. For example, analogous procedures in describe coupling reactions under controlled temperatures (e.g., 40°C) with catalysts like Pd or Cu for heterocyclic systems. Reaction efficiency can be optimized by adjusting solvent polarity (e.g., DMF or THF), using microwave-assisted synthesis to reduce time, and monitoring intermediates via LC-MS. Catalytic methods emphasized in (e.g., asymmetric catalysis) may also enhance stereoselectivity in chiral centers .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR for structural elucidation of the tetrahydrothiophene ring and substituents. Overlapping signals (e.g., C4/C6 in ) may require 2D NMR (COSY, HSQC) for resolution.
  • X-ray Crystallography : Critical for confirming stereochemistry, as demonstrated in and for related sulfone derivatives.
  • HPLC : Purity assessment (≥98% as in ) using C18 columns and UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Sulfone derivatives are generally hygroscopic and prone to oxidation. Store under inert gas (N2_2/Ar) at −20°C in amber vials. Stability tests should include TGA/DSC (thermal decomposition analysis) and periodic HPLC checks for degradation products. and emphasize avoiding prolonged storage and recommend immediate use post-synthesis .

Advanced Research Questions

Q. How can computational modeling assist in understanding the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., sulfotransferases) using docking software (AutoDock, Schrödinger).
  • QSPR Models : Correlate substituent effects (e.g., 4-methylbenzyl group) with solubility or bioavailability. highlights the role of computational tools in asymmetric catalysis design, applicable here .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC validation per ).
  • Structural Reanalysis : Confirm stereochemical integrity via XRD (as in ) to rule out enantiomeric impurities.
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What strategies are effective for elucidating the reaction mechanism of sulfone derivatives in catalytic processes?

  • Methodological Answer :

  • Isotope Labeling : Track 18O^{18}\text{O} or 34S^{34}\text{S} in sulfone groups to study oxygen/sulfur transfer pathways.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps.
  • In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates. and provide frameworks for mechanistic studies in heterocyclic systems .

Data Contradiction Analysis

Q. How should discrepancies in spectroscopic data (e.g., 13C^{13}\text{C}-NMR chemical shifts) between synthetic batches be addressed?

  • Methodological Answer :

  • Batch Comparison : Analyze via 1H^1 \text{H}-13C^{13}\text{C} HSQC to assign ambiguous signals.
  • Crystallographic Validation : Resolve structural ambiguities using single-crystal XRD (as in ).
  • Solvent Artifact Checks : Ensure deuterated solvents are anhydrous and free of paramagnetic impurities .

Experimental Design

Q. What controls are essential when evaluating the compound’s in vitro biological activity?

  • Methodological Answer :

  • Negative Controls : Use structurally similar inert analogs (e.g., des-methyl derivatives) to assess specificity.
  • Solvent Controls : Include DMSO/vehicle at equivalent concentrations to rule out solvent-mediated effects.
  • Reference Standards : Compare with established inhibitors/agonists (e.g., sulfone-based drugs) for benchmarking. Protocols in and provide templates for assay design .

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